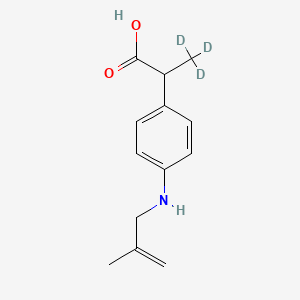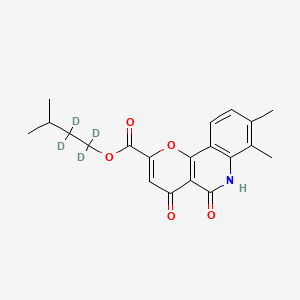
4-(4-Nitrophenyl)-3-morpholinone-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Nitrophenyl)-3-morpholinone-d4 is a deuterated derivative of 4-(4-Nitrophenyl)-3-morpholinone. This compound is characterized by the presence of a nitrophenyl group attached to a morpholinone ring. The deuterium atoms in the compound make it particularly useful in various scientific research applications, especially in studies involving isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitrophenyl)-3-morpholinone-d4 typically involves the nitration of phenol to produce 4-nitrophenol, which is then subjected to further reactions to introduce the morpholinone ring. The nitration process is carried out using dilute nitric acid at room temperature, resulting in a mixture of 2-nitrophenol and 4-nitrophenol . The desired 4-nitrophenol is then isolated and reacted with morpholine under specific conditions to form the morpholinone ring.
Industrial Production Methods
Industrial production of this compound involves large-scale nitration and subsequent reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial in achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Nitrophenyl)-3-morpholinone-d4 undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group is replaced by other substituents.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as thiomorpholine can be used in nucleophilic aromatic substitution reactions.
Major Products
Reduction: The major product is 4-(4-Aminophenyl)-3-morpholinone.
Substitution: Depending on the substituent introduced, various derivatives of 4-(4-Nitrophenyl)-3-morpholinone can be formed.
Applications De Recherche Scientifique
4-(4-Nitrophenyl)-3-morpholinone-d4 has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Utilized in studies involving enzyme kinetics and as a substrate in biochemical assays.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(4-Nitrophenyl)-3-morpholinone-d4 involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The morpholinone ring provides stability and enhances the compound’s interaction with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenol: A precursor in the synthesis of 4-(4-Nitrophenyl)-3-morpholinone-d4, used in various chemical reactions.
4-(4-Nitrophenyl)thiomorpholine: A similar compound with a sulfur atom in the morpholine ring, used in medicinal chemistry.
4-Nitrophenyl palmitate: Used in biochemical assays as a substrate.
Uniqueness
This compound is unique due to its deuterated nature, which makes it particularly useful in isotopic labeling studies. The presence of deuterium atoms allows for detailed analysis using techniques such as nuclear magnetic resonance (NMR) spectroscopy, providing insights into the compound’s behavior and interactions at the molecular level.
Propriétés
Numéro CAS |
1330180-47-6 |
|---|---|
Formule moléculaire |
C10H10N2O4 |
Poids moléculaire |
226.224 |
Nom IUPAC |
4-(2,3,5,6-tetradeuterio-4-nitrophenyl)morpholin-3-one |
InChI |
InChI=1S/C10H10N2O4/c13-10-7-16-6-5-11(10)8-1-3-9(4-2-8)12(14)15/h1-4H,5-7H2/i1D,2D,3D,4D |
Clé InChI |
OWMGEFWSGOTGAU-RHQRLBAQSA-N |
SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)[N+](=O)[O-] |
Synonymes |
4-(3-Oxo-4-morpholinyl)nitrobenzene-d4; 4-(4-Nitrophenyl)-3-oxomorpholine-d4; 4-(4-Nitrophenyl)morpholin-3-one-d4; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(1R)-1-aminoethyl]-2-methoxyphenol](/img/structure/B589419.png)




![2-(2-Methylcyclopentyl)-1H-benzo[d]imidazole](/img/structure/B589430.png)




